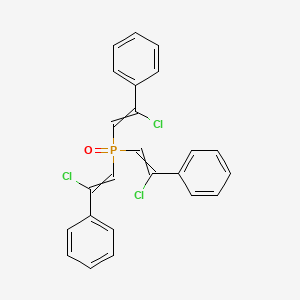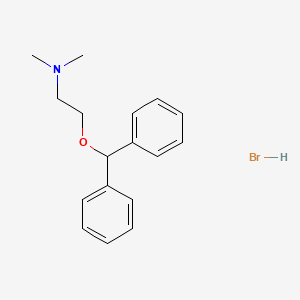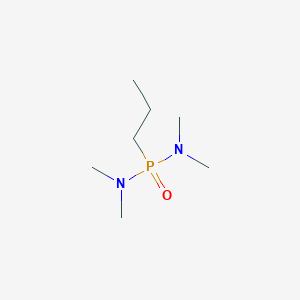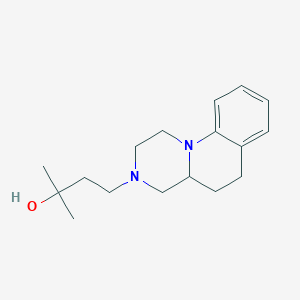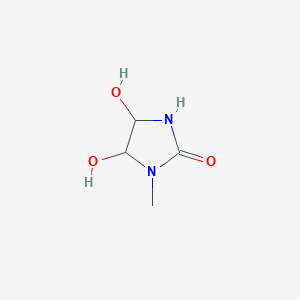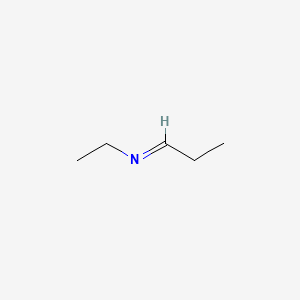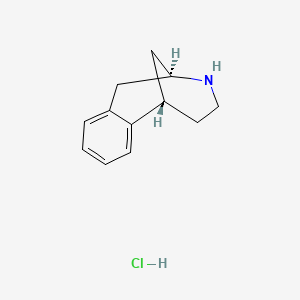
6,7-Benzomorphan hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Benzomorphan hydrochloride is a chemical compound belonging to the benzomorphan class, which is a subset of the larger morphinan family. This compound is known for its potent analgesic properties and has been studied extensively for its potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 6,7-Benzomorphan hydrochloride typically involves the use of tetralone or appropriately substituted pyridine precursors. One common synthetic route is the Barltrop synthesis, which starts from a 2-tetralone precursor and progresses through several steps to yield the desired benzomorphan compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
6,7-Benzomorphan hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, bromine, and sodium amide . Major products formed from these reactions include benzomorphan dicarboxylic acid and furanobenzomorphan .
Wissenschaftliche Forschungsanwendungen
6,7-Benzomorphan hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other benzomorphan derivatives. In biology and medicine, it is studied for its potential as an analgesic and its interactions with opioid receptors . Additionally, it has been investigated for its ability to antagonize the N-methyl-D-aspartate (NMDA) receptor-channel complex, making it a candidate for neurological research .
Wirkmechanismus
The exact mechanism of action of 6,7-Benzomorphan hydrochloride is not fully understood, but it is believed to interact with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and a partial antagonist at mu opioid receptors, leading to its analgesic effects . The compound’s interaction with these receptors inhibits ascending pain pathways and alters the perception of pain .
Vergleich Mit ähnlichen Verbindungen
6,7-Benzomorphan hydrochloride is unique among benzomorphan compounds due to its specific receptor interactions and potent analgesic properties. Similar compounds include cyclazocine, ethylketocyclazocine, and oxilorphan, which also belong to the benzomorphan class and share similar structural features . this compound is distinguished by its specific receptor binding affinities and pharmacological profile .
Eigenschaften
CAS-Nummer |
23109-40-2 |
|---|---|
Molekularformel |
C12H16ClN |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
(1S,9R)-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11;/h1-4,10-11,13H,5-8H2;1H/t10-,11-;/m0./s1 |
InChI-Schlüssel |
RRWASFFSKLPJMJ-ACMTZBLWSA-N |
Isomerische SMILES |
C1CN[C@@H]2C[C@H]1C3=CC=CC=C3C2.Cl |
Kanonische SMILES |
C1CNC2CC1C3=CC=CC=C3C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)


![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
